molecular formula C15H24N4O2 B12733492 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide CAS No. 84332-33-2

4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide

Cat. No.: B12733492
CAS No.: 84332-33-2
M. Wt: 292.38 g/mol
InChI Key: DWYQHWWSJRBABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with ethoxy, ethyl, and pyrrolidinyl groups

Preparation Methods

The synthesis of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions: The ethoxy and methyl groups are introduced to the pyrimidine ring through substitution reactions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is attached to the pyrimidine ring via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the ethyl group to the pyrrolidinyl-substituted pyrimidine ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or pyrrolidinyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide can be compared with other similar compounds, such as:

    N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide: This compound has a methoxy group instead of an ethoxy group.

    2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide: This compound has an amino group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

84332-33-2

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

4-ethoxy-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C15H24N4O2/c1-4-19-8-6-7-12(19)9-17-14(20)13-10-16-11(3)18-15(13)21-5-2/h10,12H,4-9H2,1-3H3,(H,17,20)

InChI Key

DWYQHWWSJRBABU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.